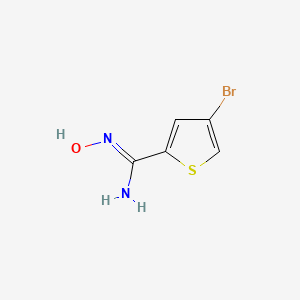

4-bromo-N'-hydroxythiophene-2-carboximidamide

CAS No.:

Cat. No.: VC16587248

Molecular Formula: C5H5BrN2OS

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5BrN2OS |

|---|---|

| Molecular Weight | 221.08 g/mol |

| IUPAC Name | 4-bromo-N'-hydroxythiophene-2-carboximidamide |

| Standard InChI | InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8) |

| Standard InChI Key | HOVHXDNCOSLMLH-UHFFFAOYSA-N |

| Isomeric SMILES | C1=C(SC=C1Br)/C(=N/O)/N |

| Canonical SMILES | C1=C(SC=C1Br)C(=NO)N |

Introduction

Synthesis

The synthesis of 4-bromo-N'-hydroxythiophene-2-carboximidamide typically involves multi-step reactions using thiophene derivatives as the starting material. Key steps include:

-

Bromination: Introduction of the bromine atom into the thiophene ring, often using halogenating agents such as N-bromosuccinimide (NBS). Palladium-catalyzed reactions may also be employed for selective bromination.

-

Carboximidamide Formation: Conversion of precursor intermediates into the carboximidamide group through amidation or related reactions.

-

Hydroxylation: Addition of the hydroxy group under controlled conditions to avoid side reactions such as hydrolysis.

Reaction Conditions:

-

Inert atmosphere (e.g., nitrogen) to prevent moisture interference.

-

Solvents like carbon tetrachloride or chloroform for optimal reaction medium.

Biological Activity

4-Bromo-N'-hydroxythiophene-2-carboximidamide has shown potential in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.

Mechanism of Action:

-

The bromine atom enhances lipophilicity, improving membrane permeability.

-

Hydroxy and carboximidamide groups facilitate hydrogen bonding with active sites on proteins or enzymes.

Potential Applications:

-

Enzyme Inhibition: Inhibitory effects on enzymes implicated in various diseases.

-

Drug Design: Serves as a scaffold for developing therapeutic agents targeting specific biological pathways.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Difference |

|---|---|---|

| 3-Bromo-N'-hydroxythiophene-2-carboximidamide | C5H5BrN2OS | Bromine substitution at a different position |

| 4-Bromo-N'-hydroxybenzenecarboximidamide | C7H7BrN2O | Benzene ring instead of thiophene |

| N-Hydroxythiophene-2-carboximidamide | C5H6N2OS | Lacks bromine; lower lipophilicity |

These structural variations influence reactivity, biological activity, and potential applications.

Applications in Research and Industry

The compound finds applications in several domains:

-

Medicinal Chemistry:

-

Investigated for its enzyme-binding properties.

-

Potential candidate for anti-inflammatory or antimicrobial drug development.

-

-

Biochemical Studies:

-

Used in binding affinity studies to understand interaction mechanisms with biological targets.

-

-

Material Science:

-

Explored for its electronic properties due to the conjugated thiophene structure.

-

Biological Studies:

Preliminary research indicates that intermolecular interactions significantly affect its solubility and melting point, which are critical factors in drug formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume